molecular formula C22H22O3S B611834 ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate CAS No. 2131803-90-0

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate

Cat. No.: B611834
CAS No.: 2131803-90-0
M. Wt: 366.475
InChI Key: BTLUWTPBBDYOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary targets of WYC-209 are the retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ . These receptors play a crucial role in multiple biological processes, including cell proliferation, differentiation, embryogenesis, and metabolism .

Mode of Action

WYC-209 interacts with its targets, the retinoic acid receptors, by binding to them . This binding promotes the interaction between retinoic acid receptor α (RARα) and the promoter of Wnt family member 4 (WNT4), leading to the down-regulation of WNT4 .

Biochemical Pathways

The primary biochemical pathway affected by WYC-209 is the WNT4 pathway. WYC-209 down-regulates the expression of WNT4 via RARα . This down-regulation of WNT4 is significant as WNT4 overexpression can counteract the inhibitory effect of WYC-209 on gastric cancer progression .

Result of Action

WYC-209 exerts excellent anti-cancer effects both in vitro and in vivo . It inhibits the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs) and also blocks lung metastases of melanoma TRCs in immune-competent wild-type C57BL/6 mice . WYC-209 induces TRC apoptosis primarily via the caspase 3 pathway .

Action Environment

The action of WYC-209 has been tested in both a 3-D in vitro cancer model and in vivo mice melanoma model . In these environments, WYC-209 effectively eliminated the more resistant metastatic cancer cells with minimal toxicity . This suggests that the compound’s action, efficacy, and stability are influenced by the cellular and physiological environment in which it is administered.

Preparation Methods

The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating this compound . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for this compound are still under development, with ongoing efforts to optimize the synthesis for large-scale production .

Chemical Reactions Analysis

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, this compound . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .

Biological Activity

Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also referred to as WYC-209, is a synthetic retinoid compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2131803-90-0
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

WYC-209 primarily targets retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ. The compound binds to these receptors and influences various biochemical pathways:

  • WNT Pathway Modulation : WYC-209 down-regulates WNT4 expression through RARα interaction, which is crucial in cancer cell proliferation and differentiation.
  • Induction of Apoptosis : The compound initiates apoptosis predominantly via the caspase 3 pathway, leading to programmed cell death in cancer cells.

Anticancer Effects

WYC-209 has demonstrated significant anticancer properties in various studies:

  • In Vitro Studies : In laboratory settings, WYC-209 has been tested on multiple cancer cell lines. It showed potent activity against cancer stem cells, which are often resistant to traditional therapies. The compound effectively reduced cell viability and induced apoptosis in these resistant populations.
  • In Vivo Studies : Animal model experiments have confirmed the anti-tumor efficacy of WYC-209. In a melanoma mouse model, treatment with WYC-209 resulted in reduced tumor size and inhibited metastasis without significant toxicity to normal tissues.

Case Studies

Several key studies highlight the biological activity of WYC-209:

  • Study on Cancer Stem Cells :
    • Researchers evaluated the effects of WYC-209 on breast cancer stem cells. The study found that treatment led to a significant decrease in stem cell markers and enhanced sensitivity to chemotherapy agents.
  • Melanoma Model Evaluation :
    • In a controlled experiment using mice with induced melanoma, administration of WYC-209 resulted in a 50% reduction in tumor growth compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Comparative Analysis with Similar Compounds

The efficacy and safety profile of WYC-209 is noteworthy when compared to other synthetic retinoids:

Compound NameMechanism of ActionEfficacyToxicity
WYC-209RAR modulationHighLow
Compound ARAR modulationModerateModerate
Compound BNon-RAR pathwaysLowHigh

WYC-209 stands out due to its high efficacy against cancer cells combined with a favorable toxicity profile.

Properties

IUPAC Name

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDAYVUHYVJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.